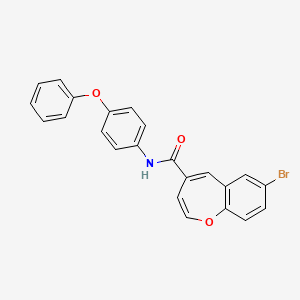![molecular formula C16H14BrN3O4S2 B11324091 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11324091.png)
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of bromothiophene, thiadiazole, and trimethoxybenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction conditions often include heating the mixture to around 90°C to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki cross-coupling reaction. This process would require optimization of reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors could be considered to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound shares the bromothiophene and thiadiazole moieties but lacks the trimethoxybenzamide group.
Tris[4-(5-bromothiophen-2-yl)phenyl]amine: This compound contains multiple bromothiophene groups but differs in its overall structure and functional groups.
Uniqueness
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of bromothiophene, thiadiazole, and trimethoxybenzamide moieties. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C16H14BrN3O4S2 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H14BrN3O4S2/c1-22-9-6-8(7-10(23-2)13(9)24-3)15(21)19-16-18-14(20-26-16)11-4-5-12(17)25-11/h4-7H,1-3H3,(H,18,19,20,21) |
InChI Key |
RLLKTCYNJZJKHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B11324008.png)
![6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11324010.png)
![Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11324018.png)
![4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11324021.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11324024.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11324025.png)
![3-(3-hydroxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324036.png)
![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324041.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324043.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11324062.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324067.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11324068.png)
